

# Application Notes and Protocols for Automated Synthesis of <sup>18</sup>F-Labeled Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Introduction to Automated Radiosynthesis**

The use of **Fluorine-18** (¹8F) in positron emission tomography (PET) has revolutionized diagnostic imaging in oncology, neurology, and cardiology.[1] The short half-life of ¹8F (109.7 minutes) necessitates rapid and efficient radiosynthesis of the desired radiopharmaceutical. Automated synthesis modules are essential for the modern production of PET tracers, offering significant advantages over manual methods, including enhanced operator safety, improved reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines.[2][3][4] These modules perform a sequence of chemical reactions, purifications, and formulation steps in a shielded environment ("hot cell").

This document provides detailed application notes and protocols for the automated synthesis of several key <sup>18</sup>F-labeled radiopharmaceuticals using commercially available modules.

## Overview of Commercial Automated Synthesis Modules

A variety of automated synthesis modules are available, each with different features and levels of flexibility. Many are initially designed for the high-volume production of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) but can be adapted for other tracers.[4]



| Module                  | Manufacturer  | Key Features                                                                                                                       | Common<br>Applications                                                                                                                                |
|-------------------------|---------------|------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| FASTlab™ 2              | GE HealthCare | Cassette-based system, designed for high-throughput, routine production. Proven for high-activity batches.[5]                      | [ <sup>18</sup> F]FDG, [ <sup>18</sup> F]NaF,<br>[ <sup>18</sup> F]FMISO[5][6]                                                                        |
| TRACERIab™ FX<br>Series | GE HealthCare | Versatile, non-<br>cassette "reagent-<br>based" system, highly<br>adaptable for research<br>and novel tracer<br>development.[4][7] | [ <sup>18</sup> F]FDG, [ <sup>18</sup> F]FLT,<br>[ <sup>18</sup> F]FMISO,<br>[ <sup>18</sup> F]NaF[7][8][9][10]                                       |
| Synthera®+              | IBA           | Cassette-based (IFP™) system that is flexible and can be interconnected to perform complex syntheses.[5][11]                       | [ <sup>18</sup> F]FDG, [ <sup>18</sup> F]FLT,<br>[ <sup>18</sup> F]FMISO, [ <sup>18</sup> F]FCH,<br>[ <sup>68</sup> Ga]Ga-peptides[ <mark>11</mark> ] |
| AllinOne                | Trasis        | Universal, cassette-<br>based GMP-compliant<br>module designed for<br>versatility and<br>complex chemistries.<br>[4][12]           | Wide variety of <sup>18</sup> F-<br>tracers, including<br>peptide labeling.[3][4]<br>[13]                                                             |
| Explora® FDG4           | Siemens       | Designed for multi-<br>dose [18F]FDG<br>production, can be<br>modified for other<br>simple syntheses.[4]                           | [ <sup>18</sup> F]FDG,<br>[ <sup>18</sup> F]NaF[14]                                                                                                   |



# General Workflow for Automated <sup>18</sup>F-Radiopharmaceutical Synthesis

The automated synthesis of most <sup>18</sup>F-radiopharmaceuticals via nucleophilic substitution follows a common multi-step workflow. This process begins with the delivery of aqueous [<sup>18</sup>F]fluoride from a cyclotron and concludes with a sterile, injectable product ready for quality control.





Fig. 1: General workflow for automated nucleophilic <sup>18</sup>F-radiosynthesis.



# **Application Note 1: Automated Synthesis of**[18F]FDG

Tracer: 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) Application: Oncology, Neurology, Cardiology Imaging

Protocol: This protocol is based on the nucleophilic substitution method developed by Hamacher et al. and is widely used on various automated synthesizers.[15]

- 1. Experimental Protocol ([18F]FDG)
- Fluoride Trapping & Elution: Aqueous [18F]fluoride is delivered from the cyclotron and passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [18F]F<sup>-</sup>. The [18O]H<sub>2</sub>O is recovered.
- Elution & Drying: The trapped [18F]F<sup>-</sup> is eluted into the reactor vessel using a solution of Kryptofix 2.2.2® (K222) and potassium carbonate in acetonitrile/water.
- Azeotropic Drying: The water is removed via azeotropic distillation under vacuum or inert gas
  flow by heating the mixture with additional acetonitrile. This step is critical as water inhibits
  the nucleophilic substitution.[15]
- Radiolabeling: The precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), dissolved in anhydrous acetonitrile, is added to the dried [K/K222]+[18F]<sup>-</sup> complex. The reaction mixture is heated (e.g., 85-120°C) for several minutes to facilitate the substitution reaction.[15]
- Hydrolysis: The protecting acetyl groups are removed by hydrolysis. This is typically
  achieved by adding hydrochloric acid (HCl) and heating. Basic hydrolysis is also possible.
   [16]
- Purification: The crude product is passed through a series of solid-phase extraction (SPE) cartridges. Typically, an alumina cartridge is used to remove unreacted [<sup>18</sup>F]fluoride, and a C18 cartridge can be used to remove the K222 and partially hydrolyzed intermediates.[15]
- Formulation: The purified [18F]FDG is eluted from the purification cartridges into a collection vial containing a sterile, buffered saline solution.



• Sterile Filtration: The final solution is passed through a 0.22  $\mu m$  sterile filter into a sterile, pyrogen-free final product vial.

#### 2. Synthesis Data ([18F]FDG)

| Parameter                    | F300E<br>Synthesizer[17][18] | MPS-100<br>Synthesizer[17][18] | FASTlab 2[5]         |
|------------------------------|------------------------------|--------------------------------|----------------------|
| Precursor                    | Mannose Triflate             | Mannose Triflate               | Mannose Triflate     |
| Radiochemical Yield<br>(RCY) | ~60% (EOB)                   | ~45% (EOB)                     | 78% ± 3% (EOS)       |
| Synthesis Time               | ~25 min                      | ~35 min                        | < 30 min             |
| Radiochemical Purity (RCP)   | >95%                         | >95%                           | >99%                 |
| Purification Method          | SPE                          | SPE                            | SPE (Cassette-based) |

EOB: End of Bombardment; EOS: End of Synthesis

3. Workflow Diagram ([18F]FDG Synthesis)





Fig. 2: Automated synthesis workflow for [18F]FDG.



# Application Note 2: Automated Synthesis of [18F]Sodium Fluoride

Tracer: [18F]Sodium Fluoride ([18F]NaF) Application: Bone Imaging (Metastases, Fractures)

Protocol: The production of [18F]NaF is significantly simpler than other 18F-tracers as no complex chemical synthesis is required. The goal is to isolate the [18F]fluoride ion from the target water and formulate it as a sterile sodium salt solution.

- 1. Experimental Protocol ([18F]NaF)
- Fluoride Delivery: [18F]fluoride in [18O]H2O is delivered from the cyclotron directly to the synthesis module.[8]
- Trapping: The solution is passed through a QMA-light Sep-Pak cartridge to trap the [18F]fluoride.[8]
- Washing: The cartridge is washed with Sterile Water for Injection to remove any residual [¹8O]H<sub>2</sub>O.[8]
- Drying: The cartridge is dried with a stream of sterile argon or nitrogen gas.[8]
- Elution & Formulation: The [18F]fluoride is eluted from the cartridge directly with 0.9% Sodium Chloride for Injection, USP (sterile saline) into the collection vial.[8]
- Sterile Filtration: The final solution is passed through a 0.22 μm sterile filter into the final product vial.
- 2. Synthesis Data ([18F]NaF)



| Parameter                  | Modified Tracerlab FX-<br>FN[8] | Explora FDG4[14] |
|----------------------------|---------------------------------|------------------|
| Precursor                  | N/A                             | N/A              |
| Radiochemical Yield (RCY)  | >95%                            | >90%             |
| Synthesis Time             | ~10 min                         | ~10 min          |
| Radiochemical Purity (RCP) | >99%                            | >98%             |
| Purification Method        | SPE                             | SPE              |

3. Workflow Diagram ([18F]NaF Synthesis)





Fig. 3: Automated synthesis workflow for [18F]NaF.

## Application Note 3: Automated Synthesis of [18F]FLT

Tracer: 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) Application: Tumor Proliferation Imaging

### Methodological & Application





Protocol: This protocol describes an optimized synthesis using a non-basic phase-transfer catalyst, which simplifies purification.[10][19]

- 1. Experimental Protocol ([18F]FLT) on GE TRACERIab FX N Pro
- Fluoride Preparation: [18F]F<sup>-</sup> is trapped on a QMA cartridge and eluted into the reactor with a solution of tetrabutylammonium tosylate (TBAOTs) in ethanol. The solvent is evaporated.
- Radiolabeling: The precursor, 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine, dissolved in acetonitrile, is added to the dried [18F]F-TBA complex. The mixture is heated (e.g., 110°C for 10 min) to perform the radiofluorination.[10][19]
- Hydrolysis: The Boc and DMT protecting groups are removed by adding hydrochloric acid (HCl) and heating (e.g., 110°C for 5 min).
- Neutralization & Purification: The reaction is cooled and neutralized with sodium hydroxide (NaOH). The crude mixture is then purified using a solid-phase extraction (SPE) method, for example, using an OASIS HLB cartridge followed by an Alumina N cartridge.[10][19] This avoids the need for HPLC purification.
- Formulation: The purified [18F]FLT is eluted from the SPE cartridges.
- Final Formulation & Filtration: The product is formulated in saline containing a small percentage of ethanol and is passed through a 0.22 μm sterile filter.[19]
- 2. Synthesis Data ([18F]FLT)



| Parameter                  | GE TRACERIab FX N Pro (Optimized SPE) [10][19] |  |
|----------------------------|------------------------------------------------|--|
| Precursor                  | 3-N-Boc-5'-O-DMT-3'-O-nosyl thymidine (4.0 mg) |  |
| Radiochemical Yield (RCY)  | 16 ± 2% (decay-corrected)                      |  |
| Synthesis Time             | < 55 min                                       |  |
| Radiochemical Purity (RCP) | >99%                                           |  |
| Purification Method        | SPE (OASIS HLB and Alumina N cartridges)       |  |

3. Workflow Diagram ([18F]FLT Synthesis)





Fig. 4: Automated synthesis workflow for [18F]FLT.



# **Application Note 4: Automated Synthesis of**[18F]FMISO

Tracer: [18F]Fluoromisonidazole ([18F]FMISO) Application: Hypoxia Imaging in Tumors

Protocol: This protocol describes a fully automated, one-pot synthesis on a modified commercial module using an appropriate precursor.[6][9]

- 1. Experimental Protocol ([18F]FMISO) on Modified Tracerlab FX F-N
- Fluoride Preparation: [18F]F<sup>-</sup> is trapped and dried azeotropically in the reactor with K222/K<sub>2</sub>CO<sub>3</sub> as described for [18F]FDG.
- Radiolabeling: The precursor, 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-p-toluenesulphonylpropanediol (NITTP), is added to the reactor in anhydrous acetonitrile. The reaction is heated (e.g., 100°C for 10 min) to form the <sup>18</sup>F-labeled intermediate.[9][20]
- Hydrolysis: The reaction is cooled, and hydrochloric acid (1 M HCl) is added. The mixture is heated again to remove the tetrahydropyranyl (THP) protecting group.[9]
- Purification: The crude product is purified using SPE cartridges instead of HPLC. This simplifies the process and reduces synthesis time. The purification train may involve passing the neutralized solution through C18 and alumina cartridges.[6][9]
- Formulation & Filtration: The purified [ $^{18}$ F]FMISO is collected, formulated in a suitable buffer, and passed through a 0.22  $\mu$ m sterile filter.
- 2. Synthesis Data ([18F]FMISO)



| Parameter                  | Modified Tracerlab FX F-N[9] | Modified FDG<br>Module[21] | FASTlab (in-house cassette)[6] |
|----------------------------|------------------------------|----------------------------|--------------------------------|
| Precursor                  | NITTP                        | Tosylate Precursor         | NITTP                          |
| Radiochemical Yield (RCY)  | >40% (non-decay corrected)   | 58.5 ± 3.5% (EOS)          | 39%                            |
| Synthesis Time             | < 40 min                     | 60 ± 5 min                 | < 50 min                       |
| Radiochemical Purity (RCP) | >95%                         | >98%                       | >99%                           |
| Purification Method        | SPE                          | HPLC                       | SPE                            |

3. Workflow Diagram ([18F]FMISO Synthesis)





Fig. 5: Automated synthesis workflow for [18F]FMISO.

# Quality Control of <sup>18</sup>F-Labeled Radiopharmaceuticals







After synthesis, all radiopharmaceuticals must undergo rigorous quality control (QC) testing to ensure they are safe and effective for clinical use, in compliance with pharmacopeia monographs (e.g., USP, EP).[15][22][23]

#### Key QC Tests:

- Appearance: The final product should be a clear, colorless solution, free of particulate matter.
- pH: Must be within a physiologically acceptable range (typically 4.5 7.5).
- Radionuclidic Identity & Purity: Confirmed by measuring the half-life (approx. 109.7 min for <sup>18</sup>F) and identifying the characteristic 511 keV gamma-ray peak.[15]
- Radiochemical Purity (RCP): Determines the percentage of the total radioactivity in the desired chemical form. It is typically measured using radio-TLC or radio-HPLC.[15][24]
- Chemical Purity: Measures the concentration of non-radioactive chemical impurities, such as the precursor, byproducts, or catalysts (e.g., Kryptofix 222). This is usually done by HPLC with a UV detector.
- Residual Solvents: The concentration of solvents used in the synthesis (e.g., acetonitrile, ethanol) must be below specified limits, typically measured by gas chromatography (GC).
- Bacterial Endotoxins: Tested to ensure the product is free from pyrogens using the Limulus Amebocyte Lysate (LAL) test.
- Sterility: Confirms the absence of microbial contamination. This test requires a longer incubation period, so the product is often released for use before results are final.[15]

Logical QC Workflow:





Fig. 6: Logical relationship of quality control tests for product release.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis modules and automation in F-18 labeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne | Semantic Scholar [semanticscholar.org]
- 4. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective PMC [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 7. Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Automated Method for Preparation of [18F]Sodium Fluoride for Injection, USP to Address the Technetium-99m Isotope Shortage PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully automated one-pot synthesis of [18F]fluoromisonidazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthera® + Platform | IBA Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Automated fluorine-18 radiolabeling via an alkyne—azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 14. Fully Automated Methods for [18F]FDG and [18F]-NaF Productions Using Explora FDG4: Validation and Reliability of Multi-subsequent Preparations for Clinical Applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of 18F-FDG Synthesis and Quality Control PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fully automated synthesis of [18F]fluoromisonidazole using a conventional [18F]FDG module PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iaea.org [iaea.org]
- 23. Production And Quality Control Of Radiopharmaceutical 18F-FDG [inis.iaea.org]
- 24. scielo.br [scielo.br]
- To cite this document: BenchChem. [Application Notes and Protocols for Automated Synthesis of <sup>18</sup>F-Labeled Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b077423#automated-synthesis-modules-for-18f-labeled-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com